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Abstract

This application note details a robust Ultra-Performance Liquid Chromatography (UPLC)
method for the rapid and efficient separation and quantification of fluoxetine hydrochloride and
its potential impurities. The described protocol is a stability-indicating assay, capable of
resolving fluoxetine from its key related compounds and degradation products, making it
suitable for routine quality control, stability studies, and impurity profiling in bulk drug
substances and pharmaceutical formulations. The method utilizes a sub-2 pum particle column
to achieve superior resolution and sensitivity with significantly reduced analysis times
compared to traditional HPLC methods.

Introduction

Fluoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed
antidepressant.[1] The manufacturing process and storage of fluoxetine can lead to the
formation of various impurities and degradation products that must be monitored and controlled
to ensure the safety and efficacy of the final drug product. Regulatory bodies require stringent
control of these impurities. Ultra-Performance Liquid Chromatography (UPLC) offers significant
advantages over conventional HPLC, including higher efficiency, speed, and resolution, making
it an ideal technology for the analysis of fluoxetine and its related compounds. This application
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note provides a comprehensive UPLC method, validation summary, and a detailed protocol for
this analysis.

Experimental Protocol
Instrumentation and Chromatographic Conditions

A validated UPLC method was developed for the determination of fluoxetine and its related
compounds. The experimental conditions are summarized in the table below.

Parameter Condition
Chromatographic System UPLC system with a PDA/TUV detector
Agilent Eclipse XDB C18 (50 mm x 2.1 mm, 1.8
Column )
pum) or equivalent
Isocratic mixture of Methanol and Water (80:20
Mobile Phase
vIv)
Flow Rate 1.0 mL/min
Injection Volume 5pL
Column Temperature 20°C
Detection Wavelength 210 nm
Run Time Approximately 6 minutes

Preparation of Solutions

a) Diluent: A mixture of Methanol and Water (80:20 v/v) was used as the diluent.

b) Standard Stock Solution (Fluoxetine): Accurately weigh and dissolve an appropriate amount
of fluoxetine hydrochloride reference standard in the diluent to obtain a concentration of 100
pg/mL.

c) Impurity Stock Solution: Prepare a stock solution containing known fluoxetine related
compounds at a concentration of 10 pg/mL each in the diluent.
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d) Spiked Sample Solution: Prepare a solution of fluoxetine hydrochloride at the working

concentration (e.g., 30 pg/mL) and spike it with the impurity stock solution to achieve a final

impurity concentration at the desired level (e.g., 0.15% of the fluoxetine concentration).

Method Validation Summary

The UPLC method was validated according to the International Council for Harmonisation

(ICH) guidelines, demonstrating its suitability for its intended purpose. The key validation

parameters are summarized below.

Validation Parameter

Result

Linearity (Fluoxetine)

0.30-100 pg/mL[2]

Correlation Coefficient (r?)

>0.999

Limit of Detection (LOD)

0.09 pg/mL[2]

Limit of Quantification (LOQ)

0.30 pg/mL

Accuracy (% Recovery)

98.0% - 102.0%

Precision (% RSD)

< 2.0%

Specificity

No interference from excipients or degradation

products

System Suitability

System suitability tests are crucial to ensure the chromatographic system is performing

adequately. The acceptance criteria are provided in the table below.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) <20

Theoretical Plates = 2000

% RSD of Peak Areas (n=6) <2.0%
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UPLC Analysis Workflow

The following diagram illustrates the general workflow for the UPLC analysis of fluoxetine and
its related compounds.
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Caption: Workflow for UPLC analysis of fluoxetine.
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Results and Discussion

The developed UPLC method successfully separated fluoxetine from its known related
compounds and degradation products in a short run time. A representative chromatogram
showing the separation of fluoxetine and its degradation products is presented in other studies.
The method demonstrated excellent linearity, accuracy, and precision, making it highly reliable
for quantitative analysis. The stability-indicating nature of the assay was confirmed through
forced degradation studies, where the method was able to resolve the main peak from all
degradation products.

Conclusion

The UPLC method described in this application note is rapid, sensitive, and selective for the
determination of fluoxetine and its related compounds. The method is suitable for high-
throughput analysis in a quality control environment and can be effectively used for the
assessment of drug purity and stability. The detailed protocol and validation summary provide a
comprehensive guide for researchers, scientists, and drug development professionals involved
in the analysis of fluoxetine.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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